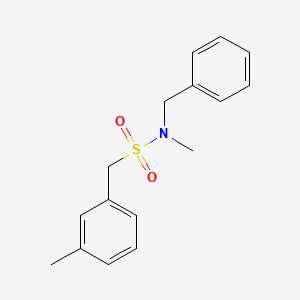
N-benzyl-N-methyl-1-(3-methylphenyl)methanesulfonamide
Vue d'ensemble
Description
N-benzyl-N-methyl-1-(3-methylphenyl)methanesulfonamide, commonly known as MMB or MMB-FUBINACA, is a synthetic cannabinoid compound that has gained popularity in the research community due to its potential applications in medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
MMB has been used in several scientific research studies, including its potential applications in drug discovery and medicinal chemistry. It has been shown to have high affinity and selectivity for the CB1 and CB2 receptors, which are involved in the regulation of several physiological processes, including pain perception, appetite, and mood. MMB has also been investigated for its potential use in treating conditions such as chronic pain, anxiety, and depression.
Mécanisme D'action
MMB acts as a potent agonist for the CB1 and CB2 receptors, which are found throughout the central and peripheral nervous systems. When MMB binds to these receptors, it activates a signaling pathway that leads to the modulation of several physiological processes, including the release of neurotransmitters and the regulation of ion channels. This mechanism of action is similar to that of other synthetic cannabinoids, such as JWH-018 and AM-2201.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMB are still being studied, but it is known to have potent psychoactive effects that are similar to those of other synthetic cannabinoids. It has been shown to induce a range of effects, including euphoria, relaxation, and altered perception of time and space. MMB has also been reported to have several adverse effects, including anxiety, paranoia, and tachycardia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MMB in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the mechanisms of action of these receptors and for investigating their potential therapeutic applications. However, one of the limitations of using MMB is its potential for abuse and the associated risks of toxicity and adverse effects.
Orientations Futures
There are several future directions for the research of MMB, including its potential use in drug discovery and medicinal chemistry. It is possible that MMB may be used as a starting point for the development of new drugs that target the CB1 and CB2 receptors, or for the development of drugs that target other receptors involved in the regulation of physiological processes. Additionally, further studies are needed to investigate the long-term effects of MMB and its potential for abuse and addiction.
Conclusion:
In conclusion, MMB is a synthetic cannabinoid compound that has gained popularity in the research community due to its potential applications in drug discovery and medicinal chemistry. It has a high affinity and selectivity for the CB1 and CB2 receptors and has been investigated for its potential use in treating conditions such as chronic pain, anxiety, and depression. While there are several advantages to using MMB in lab experiments, there are also limitations and potential risks associated with its use. Further research is needed to investigate the long-term effects of MMB and its potential for abuse and addiction.
Propriétés
IUPAC Name |
N-benzyl-N-methyl-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-14-7-6-10-16(11-14)13-20(18,19)17(2)12-15-8-4-3-5-9-15/h3-11H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBOZNNQYSWYCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N(C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methyl-1-(3-methylphenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-3-phenyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B4845100.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-1,3-benzothiazol-2-yl-2-(trifluoroacetyl)-2-butenohydrazide](/img/structure/B4845110.png)

![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B4845146.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B4845151.png)
![N-(2-chlorophenyl)-4-oxo-4-[2-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)hydrazino]butanamide](/img/structure/B4845153.png)
![3,3'-thiobis[N-(4-fluorobenzyl)propanamide]](/img/structure/B4845161.png)
![ethyl N-{[(3-chlorophenyl)amino]carbonyl}-beta-alaninate](/img/structure/B4845169.png)

![(2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine](/img/structure/B4845175.png)
![4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzenesulfonamide](/img/structure/B4845178.png)
![bis(4-methylphenyl) [2-(4-morpholinyl)ethyl]amidophosphate](/img/structure/B4845185.png)
